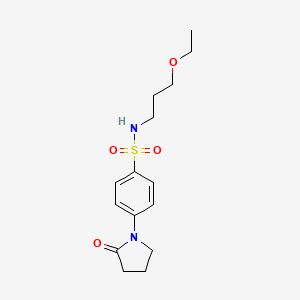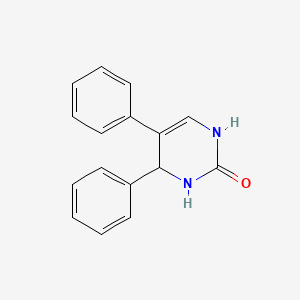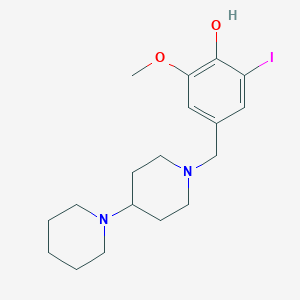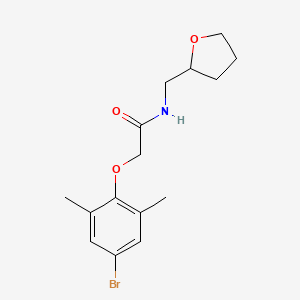![molecular formula C15H26N2S B5022681 N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine, commonly known as DMED, is a chemical compound that belongs to the family of diamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMED is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of DMED is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. DMED has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer activity, and DMED is believed to act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
DMED has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as mentioned earlier. DMED has also been shown to have anti-inflammatory activity. In addition, DMED has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMED has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, DMED also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural compounds. In addition, DMED may have limited solubility in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMED. One potential direction is the development of DMED as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of DMED in vivo. Another potential direction is the study of DMED as a potential treatment for neurodegenerative diseases. DMED has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, DMED could be further studied as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Conclusion:
In conclusion, DMED is a versatile compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in scientific research. DMED has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further development. However, further studies are needed to fully understand the mechanism of action of DMED and its potential applications in various fields.
Synthesis Methods
DMED is synthesized by the reaction of N,N-diethyl-N'-methyl-1,2-ethanediamine with 4-(methylthio)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The product is then purified by recrystallization or column chromatography. The yield of DMED is typically around 50-60%.
Scientific Research Applications
DMED has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. DMED has also been used as a chiral auxiliary in asymmetric synthesis. In addition, DMED has been studied for its potential applications in medicinal chemistry, particularly as a potential anticancer agent. DMED has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2S/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXPPLKZJVRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)

![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)



![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)